3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic Acid: A Quantitative, Evidence-Based Evaluation of Its Differentiated Performance
In an apical sodium-dependent bile acid transporter (ASBT) inhibition assay, a derivative of 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid (compound 5g2) demonstrated an IC50 of 0.11 ± 0.05 µM, which is 12-fold more potent than the corresponding derivative with a 3,4-dichloro substitution (compound 5g5, IC50 = 1.22 ± 0.20 µM) [1]. This finding underscores the critical role of the 3-chloro-4-fluoro substitution pattern in enhancing target engagement for this scaffold.
| Evidence Dimension | ASBT Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.11 ± 0.05 µM (for derivative 5g2) |
| Comparator Or Baseline | 1.22 ± 0.20 µM (for derivative 5g5 with 3,4-dichloro substitution) |
| Quantified Difference | 12-fold improvement in potency |
| Conditions | ASBT inhibition assay at 10 µM test compound concentration |
Why This Matters
This data provides a quantitative basis for selecting the 3-chloro-4-fluoro scaffold over alternative substitution patterns when designing potent ASBT inhibitors, directly influencing medicinal chemistry candidate selection.
- [1] Molecules. (2013). Table 4: ASBT Inhibition Data. Molecules, 18(6), 6883. doi:10.3390/molecules18066883 View Source
